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molecular formula C6H8N2O B1307948 1-(1-methyl-1H-pyrazol-4-yl)ethanone CAS No. 37687-18-6

1-(1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No. B1307948
M. Wt: 124.14 g/mol
InChI Key: PINVCRAZGLSROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200000B2

Procedure details

4-Bromo-1-methyl-1H-pyrazole (41.3 mL, 400 mmol), was dissolved in tetrahydrofuran (750 mL) and cooled to −78° C. N-Butyllithium (2.5 M solution in hexanes, 160 mL, 400 mmol) was added drop-wise over 30 minutes, and the resulting mixture was stirred for 1 hour at −78° C. After drop-wise addition of a solution of N-methoxy-N-methylacetamide (40.9 mL, 400 mmol) in tetrahydrofuran (100 mL) to the −78° C. reaction mixture, the cooling bath was allowed to warm to 0° C. over 4 hours. The reaction was then quenched with saturated aqueous sodium chloride solution (50 mL), and volatiles were removed in vacuo. The residue was diluted with ethyl acetate (1000 mL), treated with magnesium sulfate, and stirred for 30 minutes before being filtered and concentrated in vacuo. Purification was carried out via silica gel chromatography (material was loaded in a minimum amount of dichloromethane; Gradient: 5% to 100% ethyl acetate in heptane) to provide a pale yellow oil that solidified on standing. Yield: 28.5 g, 230 mmol, 57%. 1H NMR (500 MHz, CDCl3) δ 2.37 (s, 3H), 3.90 (s, 3H), 7.83 (s, 1H), 7.84 (s, 1H).
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
40.9 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]([CH3:7])[CH:6]=1.[Li+].CCC[CH2-].CON(C)[C:16](=[O:18])[CH3:17]>O1CCCC1>[CH3:7][N:5]1[CH:6]=[C:2]([C:16](=[O:18])[CH3:17])[CH:3]=[N:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
41.3 mL
Type
reactant
Smiles
BrC=1C=NN(C1)C
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Three
Name
Quantity
40.9 mL
Type
reactant
Smiles
CON(C(C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the −78° C. reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with saturated aqueous sodium chloride solution (50 mL), and volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (1000 mL)
ADDITION
Type
ADDITION
Details
treated with magnesium sulfate
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
Gradient: 5% to 100% ethyl acetate in heptane) to provide a pale yellow oil that

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1N=CC(=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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